

Validating Fatty Acid Transport Inhibition: A Comparative Guide to Sulfosuccinimidyl Myristate Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfosuccinimidyl Myristate
Sodium*

Cat. No.: B585683

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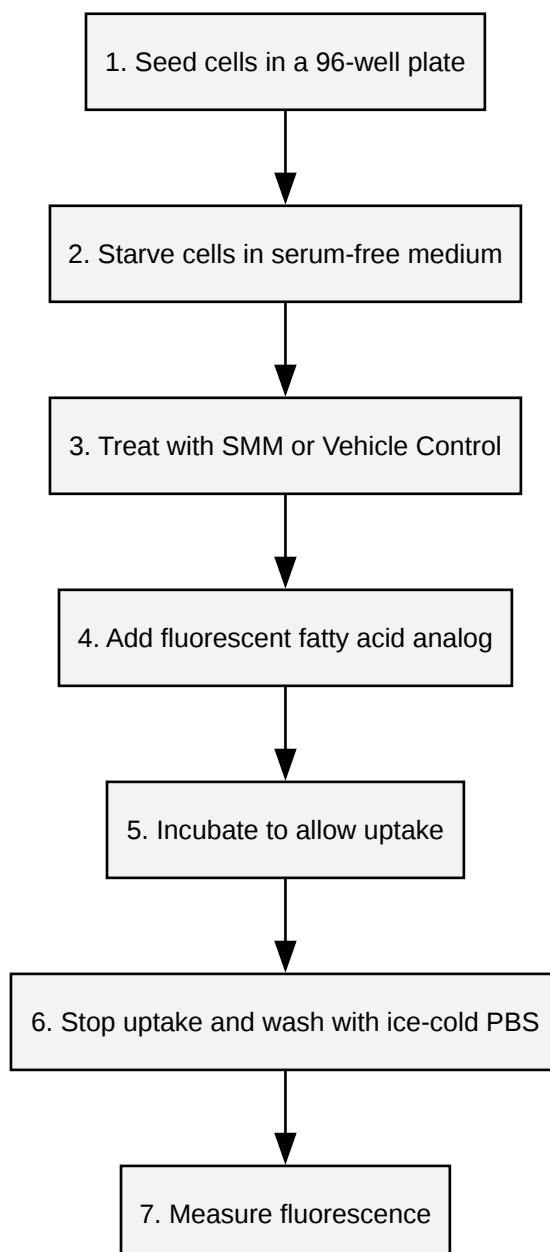
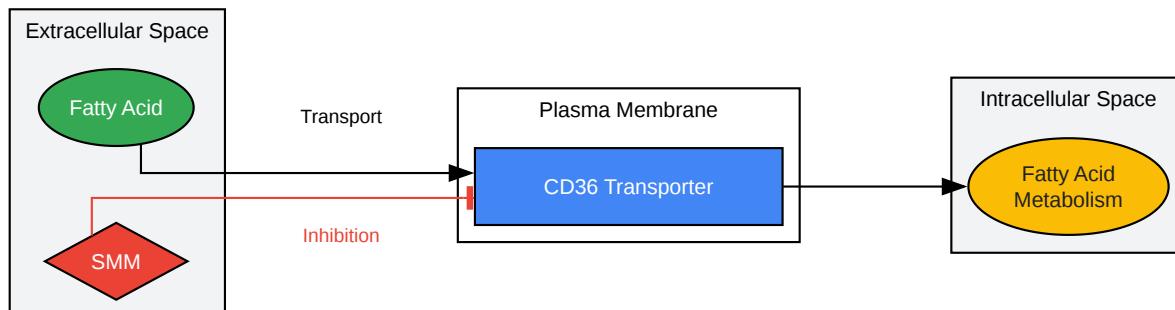
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Sulfosuccinimidyl Myristate Sodium** (SMM), a known inhibitor of fatty acid transport, with other alternative compounds. It includes supporting experimental data, detailed protocols for validation, and visualizations to elucidate the mechanisms and workflows involved in studying fatty acid transport inhibition.

Mechanism of Action: How SMM Inhibits Fatty Acid Transport

Sulfosuccinimidyl Myristate Sodium is a derivative of the long-chain fatty acid, myristic acid. It acts as an inhibitor of fatty acid transport across the plasma membrane. SMM and its oleate analog, Sulfosuccinimidyl Oleate (SSO), are known to covalently bind to membrane proteins involved in fatty acid uptake, most notably the fatty acid translocase CD36. This irreversible binding blocks the transport of long-chain fatty acids into the cell.^{[1][2][3]} This inhibitory action is specific to the fatty acid transport system; for instance, the transport of glucose has been shown to be unaffected by these compounds.^[4]

The following diagram illustrates the proposed mechanism of fatty acid transport and its inhibition by SMM.



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- To cite this document: BenchChem. [Validating Fatty Acid Transport Inhibition: A Comparative Guide to Sulfosuccinimidyl Myristate Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585683#validating-the-inhibition-of-fatty-acid-transport-by-sulfosuccinimidyl-myristate-sodium>]

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